Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)
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Overview
Description
SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color properties .
Preparation Methods
The synthesis of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, to form the azo dye.
Complexation: The resulting azo dye is then complexed with a cobalt salt to form the final compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction conditions typically include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction .
Chemical Reactions Analysis
SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under certain conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems due to their ability to bind to various biological molecules.
Mechanism of Action
The mechanism of action of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, the cobalt ion in the compound can interact with metal-binding sites in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) include other azo dyes such as:
Sodium 3-hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonate: This compound also contains azo groups and is used in similar applications.
Sodium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato)cobaltate: Another cobalt-containing azo dye with similar properties and applications.
The uniqueness of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) lies in its specific structure, which imparts distinct color properties and stability, making it particularly useful in industrial dyeing applications .
Properties
CAS No. |
83817-79-2 |
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Molecular Formula |
C34H26CoN6NaO14S4+ |
Molecular Weight |
952.8 g/mol |
IUPAC Name |
sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/2C17H13N3O7S2.Co.Na/c2*18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;;/h2*1-7,21-22H,8H2,(H2,18,25,26);;/q;;;+1 |
InChI Key |
WHABPDWYLGOBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.[Na+].[Co] |
Origin of Product |
United States |
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